(2R,3S)-2-amino-3-methylpentanedioic acid;(2S,3R)-2-amino-3-methylpentanedioic acid (2R,3S)-2-amino-3-methylpentanedioic acid;(2S,3R)-2-amino-3-methylpentanedioic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16575236
InChI: InChI=1S/2C6H11NO4/c2*1-3(2-4(8)9)5(7)6(10)11/h2*3,5H,2,7H2,1H3,(H,8,9)(H,10,11)/t2*3-,5+/m10/s1
SMILES:
Molecular Formula: C12H22N2O8
Molecular Weight: 322.31 g/mol

(2R,3S)-2-amino-3-methylpentanedioic acid;(2S,3R)-2-amino-3-methylpentanedioic acid

CAS No.:

Cat. No.: VC16575236

Molecular Formula: C12H22N2O8

Molecular Weight: 322.31 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S)-2-amino-3-methylpentanedioic acid;(2S,3R)-2-amino-3-methylpentanedioic acid -

Specification

Molecular Formula C12H22N2O8
Molecular Weight 322.31 g/mol
IUPAC Name (2R,3S)-2-amino-3-methylpentanedioic acid;(2S,3R)-2-amino-3-methylpentanedioic acid
Standard InChI InChI=1S/2C6H11NO4/c2*1-3(2-4(8)9)5(7)6(10)11/h2*3,5H,2,7H2,1H3,(H,8,9)(H,10,11)/t2*3-,5+/m10/s1
Standard InChI Key GZKDJYLZHGMSFM-KSTNSCRMSA-N
Isomeric SMILES C[C@H](CC(=O)O)[C@@H](C(=O)O)N.C[C@@H](CC(=O)O)[C@H](C(=O)O)N
Canonical SMILES CC(CC(=O)O)C(C(=O)O)N.CC(CC(=O)O)C(C(=O)O)N

Introduction

(2R,3S)-2-amino-3-methylpentanedioic acid and (2S,3R)-2-amino-3-methylpentanedioic acid are chiral compounds belonging to the class of amino acids. These stereoisomers feature two chiral centers at the second and third carbon atoms of the pentanedioic acid backbone, leading to distinct physical and chemical properties for each isomer. The molecular formula for both compounds is reported differently in various sources, with a common formula being C6H11NO4 for similar amino acids, but PubChem lists a formula of C12H22N2O8 for a related compound, suggesting a possible dimeric or mixed form .

Biological Significance

These compounds are involved in metabolic pathways related to protein synthesis and energy production. Their biological activity is significant due to their role as intermediates in these pathways.

Synthesis Methods

Several methods exist for synthesizing these compounds, often involving chiral resolution or asymmetric synthesis techniques to produce the desired stereoisomers.

Applications

These compounds have applications across different fields, including biochemistry and pharmaceutical research, due to their involvement in metabolic processes and potential as intermediates in drug synthesis.

Related Compounds

Compounds with structural similarities include isoleucine (an essential amino acid), 4-hydroxyisoleucine, and 2-amino-4-hydroxy-3-methylpentanoic acid. These compounds exhibit unique biological activities and applications but differ in their specific functional groups or stereochemistry.

Table: Comparison of Related Compounds

Compound NameMolecular FormulaUnique Features
Isoleucine (L-Isoleucine)C6H13NO2Essential amino acid involved in protein synthesis
4-HydroxyisoleucineC6H13NO3Hydroxylated derivative with distinct properties
2-Amino-4-hydroxy-3-methylpentanoic acidC6H13NO3Related compound with additional hydroxyl group

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